6-Amino-2-cyanobenzothiazole

Overview

Description

6-Amino-2-cyanobenzothiazole is a versatile heterocyclic compound with the molecular formula C8H5N3S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the sixth position and a cyano group at the second position. This compound is widely used as a building block in organic synthesis, particularly in the development of bioluminescent probes and bioorthogonal ligation reactions .

Mechanism of Action

Target of Action

6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound that serves as a key building block in the synthesis of luciferin derivatives for bioluminescent imaging . It is also used as a handle for bioorthogonal ligations . The primary targets of ACBT are natural and engineered firefly luciferases, which are widely used for bioluminescence imaging (BLI) .

Mode of Action

ACBT interacts with its targets through a process of straightforward condensation with D-cysteine . This interaction results in the formation of luciferins, which are substrates for firefly luciferases . In the presence of other thiols and amines, ACBT reacts rapidly and selectively with 1,2-aminothiols under physiological conditions .

Biochemical Pathways

The biochemical pathway involving ACBT primarily revolves around the synthesis of luciferins and their subsequent use in bioluminescence imaging . The luciferins are often generated in vivo from ACBT, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .

Pharmacokinetics

It is noted that acbt and its derivatives have higher stability and cell permeability, which suggests that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of ACBT’s action is the production of luciferins, which serve as substrates for firefly luciferases . These luciferases then catalyze the oxidation of luciferin, producing light in the process. This bioluminescence is used in imaging applications, allowing for the visualization of various biological processes .

Action Environment

It is known that acbt and its derivatives have higher stability and cell permeability , suggesting that they may be robust to various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-cyanobenzothiazole typically involves a cyanation reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The process begins with the preparation of 2-cyanobenzothiazole, which is then functionalized to introduce the amino group at the sixth position. This method is economical and scalable, making it suitable for large-scale production .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-cyanobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions:

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.

Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Condensation: Aldehydes and ketones in the presence of acid or base catalysts.

Cyclization: Conditions often involve heating and the use of specific catalysts.

Major Products:

Schiff Bases: Formed from condensation reactions.

Substituted Benzothiazoles: Resulting from nucleophilic substitution.

Complex Heterocycles: From cyclization reactions.

Scientific Research Applications

6-Amino-2-cyanobenzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various organic compounds.

Biology: Employed in the development of bioluminescent probes for imaging and diagnostic purposes.

Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Cyanobenzothiazole: Lacks the amino group at the sixth position.

6-Aminobenzothiazole: Lacks the cyano group at the second position.

2-Aminobenzothiazole-6-carbonitrile: Similar structure but different functional groups.

Uniqueness: 6-Amino-2-cyanobenzothiazole is unique due to the presence of both the amino and cyano groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo selective bioorthogonal reactions makes it particularly valuable in bioluminescent imaging and other biomedical applications .

Biological Activity

6-Amino-2-cyanobenzothiazole (ACBT) is an organic compound with significant biological activity, particularly recognized for its role as a precursor in the synthesis of various bioactive molecules, including D-luciferin, which is crucial for bioluminescent reactions in organisms such as fireflies. This article delves into the biological activity of this compound, highlighting its applications in medicinal chemistry, biochemistry, and protein labeling.

Chemical Structure and Properties

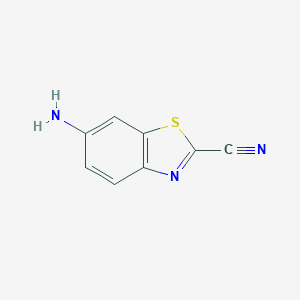

This compound is characterized by the presence of an amino group and a cyano group on a benzothiazole ring. Its chemical structure can be represented as follows:

This compound exhibits versatile properties that make it a valuable building block in organic synthesis. Its ability to engage in bioorthogonal reactions with biological molecules such as proteins and nucleic acids enhances its utility in chemical biology.

1. Bioluminescence

One of the most notable biological activities of this compound is its role as a precursor to D-luciferin, which is essential for bioluminescent reactions. Research indicates that derivatives of this compound may possess anticancer properties and can be utilized in imaging techniques due to their luminescent characteristics .

2. Protein Labeling

The reactivity of this compound with thiols allows for selective protein labeling. Studies have shown that it reacts with cysteine residues to form thioimidate intermediates, which can be further utilized to label proteins specifically . This property is particularly valuable in tracking biomolecular processes in living systems.

Case Study 1: Protein Labeling Efficiency

In a study by Rao et al., the reaction of a this compound derivative with cysteine was characterized by a second-order rate constant of at physiological pH. This high reactivity facilitates the development of methods for selective labeling of engineered N-terminal cysteines in vivo, demonstrating significant potential for applications in cellular imaging and protein research .

Case Study 2: Anticancer Properties

Research exploring the anticancer properties of derivatives of this compound has indicated promising results. In vitro studies have shown that these derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .

Synthesis Methods

Several methods have been developed for synthesizing this compound, emphasizing its scalability and efficiency. A notable synthesis route involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for cyanation reactions, yielding high purity and yield .

| Synthesis Method | Description | Yield |

|---|---|---|

| DABCO-Catalyzed Cyanation | Utilizes DABCO to facilitate the cyanation of 2-chlorobenzothiazoles under mild conditions | Up to 90% |

| Mixed Anhydride Method | Blocks the amino group with a protected C-terminal amino acid before subsequent reactions | Low yield |

Properties

IUPAC Name |

6-amino-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHSEULTWOYIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556759 | |

| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-12-1 | |

| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-amino-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.